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molecular formula C10H16OS B8339446 2-(2-Thienyl)-2-hexanol

2-(2-Thienyl)-2-hexanol

Cat. No. B8339446
M. Wt: 184.30 g/mol
InChI Key: XUOLIUGOZWJYMQ-UHFFFAOYSA-N
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Patent
US08598575B2

Procedure details

A solution of 2-bromothiophene (24.3 g, 0.15 mol) in dry THF (120 mL) was cooled to −78° C. under nitrogen. A solution of n-BuLi (2.5 M, 66.0 mL, 0.17 mol) was then added slowly, and the resulting mixture was stirred at −78° C. for 2 hours, before 2-hexanone (18.1 g, 0.18 mol) was added slowly. This mixture was stirred at −78° C. for an additional 1 hour, and then allowed to warm to room temperature, and stirred at room temperature overnight. Most of the solvent was removed in vacuo, and the residue was subjected to flash column chromatography on silica gel with a hexane:EtOAc (4:1, slowly up to 3:1, v/v) mixture, leading to a slightly yellow oil as the product (21.4 g, 77.7%).
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Li]CCCC.[CH3:12][C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>C1COCC1>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:13]([OH:18])([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:12]

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
18.1 g
Type
reactant
Smiles
CC(CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at −78° C. for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1C(=CC=C1)C(C)(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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